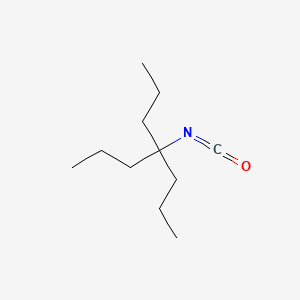
1,1-Dipropylbutyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dipropylbutyl isocyanate is a useful research compound. Its molecular formula is C11H21NO and its molecular weight is 183.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
-
Polyurethane Production :
- 1,1-Dipropylbutyl isocyanate is extensively used in synthesizing polyurethane prepolymers. These prepolymers serve as intermediates for producing flexible foams, rigid foams, elastomers, and coatings. The compound's ability to react with polyols leads to a wide range of polyurethane properties tailored for specific applications .
- Case Study : A study demonstrated that using this compound in polyurethane formulations resulted in products with enhanced mechanical properties and thermal stability compared to those made with traditional diisocyanates.
- Adhesives and Sealants :
Biopolymer Modification
- Modification of Natural Polymers :
- This compound can be employed to modify biopolymers such as cellulose or chitosan. This modification enhances the physical properties of these natural materials, making them suitable for applications in biodegradable plastics and composite materials.
- Case Study : Research indicated that treating chitosan with this compound improved its mechanical strength and water resistance, making it more applicable in packaging materials.
Coatings and Paints
- The compound plays a crucial role in developing high-performance coatings that exhibit excellent adhesion, flexibility, and resistance to chemicals and moisture. Its incorporation into formulations can lead to coatings that withstand harsh environmental conditions while maintaining aesthetic qualities .
Foam Production
- In the production of flexible and rigid foams, this compound contributes to creating materials with desirable properties such as low density and high resilience. This application is particularly important in the automotive and furniture industries where lightweight yet durable materials are required .
Eigenschaften
CAS-Nummer |
56065-35-1 |
|---|---|
Molekularformel |
C11H21NO |
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
4-isocyanato-4-propylheptane |
InChI |
InChI=1S/C11H21NO/c1-4-7-11(8-5-2,9-6-3)12-10-13/h4-9H2,1-3H3 |
InChI-Schlüssel |
GXJWKOQDAJVDKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)(CCC)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















